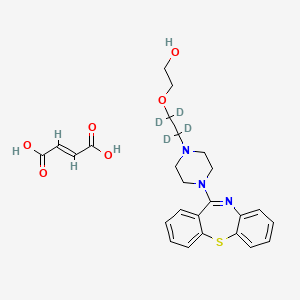

Quetiapine-d4Fumarate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quetiapine-d4 Fumarate: is a deuterated form of quetiapine fumarate, an atypical antipsychotic medication used primarily for the treatment of schizophrenia, bipolar disorder, and major depressive disorder . The deuterated version, Quetiapine-d4 Fumarate, is often used in scientific research to study the pharmacokinetics and metabolism of quetiapine due to the presence of deuterium atoms, which can provide more detailed insights into the drug’s behavior in the body.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Quetiapine-d4 Fumarate involves the incorporation of deuterium atoms into the quetiapine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key intermediate in the synthesis of quetiapine is 11-chlorodibenzo[b,f][1,4]thiazepine, which is then reacted with 2-(2-chloroethoxy)ethanol in the presence of a base to form quetiapine .

Industrial Production Methods: Industrial production of Quetiapine-d4 Fumarate follows similar synthetic routes as the non-deuterated form but with the use of deuterated reagents. The process involves multiple steps, including the preparation of intermediates, purification, and final crystallization to obtain the fumarate salt .

Analyse Chemischer Reaktionen

Types of Reactions: Quetiapine-d4 Fumarate undergoes various chemical reactions, including:

Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of sulfoxide and other metabolites.

Reduction: Involves the reduction of the quetiapine molecule to form secondary metabolites.

Substitution: Reactions involving the substitution of functional groups on the quetiapine molecule.

Common Reagents and Conditions:

Reduction: Commonly uses reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Often involves nucleophilic or electrophilic reagents under various conditions.

Major Products Formed: The major products formed from these reactions include norquetiapine (N-desalkylquetiapine), sulfoxide derivatives, and other minor metabolites .

Wissenschaftliche Forschungsanwendungen

Quetiapine-d4 Fumarate is extensively used in scientific research for various applications, including:

Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of quetiapine in the body.

Metabolic Pathway Analysis: To study the metabolic pathways and identify the metabolites formed during the drug’s metabolism.

Drug Interaction Studies: To investigate potential interactions with other drugs and their impact on quetiapine’s pharmacokinetics.

Biological Research: Used in studies related to its effects on neurotransmitter systems, particularly serotonin and dopamine receptors.

Medical Research: To explore its therapeutic potential and efficacy in treating various psychiatric disorders.

Wirkmechanismus

Quetiapine-d4 Fumarate exerts its effects primarily through antagonism of multiple neurotransmitter receptors, including:

Dopamine D2 Receptors: Blocking these receptors helps reduce psychotic symptoms.

Serotonin 5-HT2A Receptors: Antagonism at these receptors contributes to its antidepressant and anxiolytic effects.

Histamine H1 Receptors: Responsible for its sedative properties.

Adrenergic α1 Receptors: Involved in its effects on blood pressure and sedation.

The combination of these actions results in the overall therapeutic effects of quetiapine in treating psychiatric disorders.

Vergleich Mit ähnlichen Verbindungen

Clozapine: Another atypical antipsychotic with a similar receptor profile but higher risk of agranulocytosis.

Olanzapine: Shares similar therapeutic effects but has a higher propensity for weight gain and metabolic side effects.

Risperidone: Similar efficacy but with a higher risk of extrapyramidal side effects.

Aripiprazole: Partial agonist at dopamine receptors, leading to a different side effect profile.

Uniqueness of Quetiapine-d4 Fumarate: Quetiapine-d4 Fumarate’s uniqueness lies in its deuterated form, which allows for more precise pharmacokinetic studies and a better understanding of the drug’s metabolism. This makes it a valuable tool in both clinical and research settings.

Eigenschaften

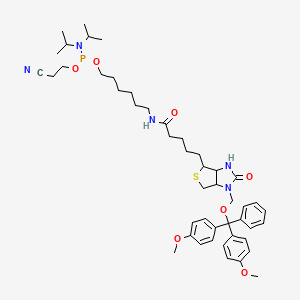

Molekularformel |

C25H29N3O6S |

|---|---|

Molekulargewicht |

503.6 g/mol |

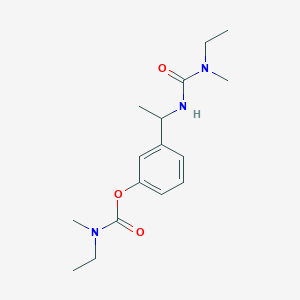

IUPAC-Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)-1,1,2,2-tetradeuterioethoxy]ethanol;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C21H25N3O2S.C4H4O4/c25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/i13D2,15D2; |

InChI-Schlüssel |

VRHJBWUIWQOFLF-QWVIKDOWSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])OCCO)N1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C/C(=O)O)\C(=O)O |

Kanonische SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[N'-tert-butyl-N-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]carbamimidoyl]-4-(trifluoromethyl)benzamide](/img/structure/B13440446.png)

cyclohexa-1,3,5-trien-1-olate](/img/structure/B13440453.png)